An In-Depth Technical Guide to 5-Nitrobenzimidazole: Chemical Properties, Structure, and Biological Significance
An In-Depth Technical Guide to 5-Nitrobenzimidazole: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Nitrobenzimidazole is a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. Its versatile structure, characterized by a fused benzene and imidazole ring system with a nitro group substitution, imparts a range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to 5-Nitrobenzimidazole. It is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed methodologies and insights into its mechanisms of action.
Chemical Properties and Structure
5-Nitrobenzimidazole is a stable, off-white to pale yellow crystalline solid. The presence of the electron-withdrawing nitro group significantly influences its chemical reactivity and biological interactions.
Identifiers and General Properties
| Property | Value | Reference(s) |
| IUPAC Name | 5-Nitro-1H-benzimidazole | [1] |
| Synonyms | 6-Nitrobenzimidazole, 5(6)-Nitrobenzimidazole | [1] |
| CAS Number | 94-52-0 | [2] |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Off-white to pale yellow fluffy powder | [1] |
| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])NC=N2 | [1] |
Physicochemical Properties
| Property | Value | Reference(s) |
| Melting Point | 207-210 °C | [3] |
| Boiling Point | 290.19 °C (rough estimate) | [3] |
| pKa | 10.95 ± 0.10 (Predicted) | [3] |
| Solubility | Very soluble in alcohol; slightly soluble in ether and benzene. Water solubility: 0.5 g/L. | [2] |
| Vapor Pressure | 0.00000017 mmHg | [1] |
| pH | 6 (10g/l, H₂O, 20℃) (slurry) | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 5-Nitrobenzimidazole.
Synthesis of 5-Nitrobenzimidazole
Two primary methods for the synthesis of 5-Nitrobenzimidazole are detailed below.
This method involves the direct nitration of the benzimidazole ring.
Materials:
-
Benzimidazolone-(2)
-
Nitric acid (99%)
-
Water
-
Ice bath
-
Round-bottom flask with magnetic stirrer
-
Heating mantle
-
Buchner funnel and suction flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add 840 parts by weight of water.
-
While cooling in an ice bath and stirring, slowly add 161 parts by weight of 99% nitric acid. This will result in a 16% nitric acid solution.[4]
-
Heat the solution to 50°C.
-
Gradually add 180 parts by weight of benzimidazolone (as a ~75% aqueous press cake) to the stirred solution.
-
Control the addition rate to maintain the reaction temperature between 50-75°C over 2 hours.
-
After the addition is complete, heat the mixture to 90°C for 30 minutes to improve the filterability of the product.
-
Cool the mixture to room temperature.
-
Collect the precipitated 5-nitrobenzimidazolone-(2) by suction filtration using an acid-proof suction filter.
-
Wash the product with cold water and dry to a constant weight. The expected yield is approximately 96%.[4]
This method involves the condensation of 4-nitro-o-phenylenediamine with formic acid.
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Formic acid
-
10% Hydrochloric acid
-
Concentrated ammonium hydroxide solution
-
Water bath
-
Round-bottom flask with stirrer
-
Buchner funnel and suction flask
-
Phosphorus pentoxide (P₂O₅) for drying
Procedure:
-
In a round-bottom flask, prepare a suspension of 15.3 g of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid.[2]
-
Add 15 ml of formic acid to the suspension.
-
Heat the mixture in a water bath at 80°C with stirring for 3 hours.[2]
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by making it alkaline with a concentrated ammonium hydroxide solution.
-
Filter the resulting yellowish needles using a Buchner funnel.
-
Wash the collected product with water.
-
Dry the product over P₂O₅ under reduced pressure to obtain 5(6)-nitro-benzimidazole. The expected yield is approximately 89%.[2]
Purification by Recrystallization
Materials:
-
Crude 5-Nitrobenzimidazole
-
Methanol or Ethanol
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Buchner funnel and suction flask
Procedure:
-
Place the crude 5-Nitrobenzimidazole in an Erlenmeyer flask.
-
Add a minimal amount of methanol or ethanol to the flask.
-
Gently heat the mixture on a heating plate while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
After the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals to obtain pure 5-Nitrobenzimidazole.
Analytical Characterization
Sample Preparation:
-
Dissolve 5-10 mg of 5-Nitrobenzimidazole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
Cap the NMR tube and ensure the solution is free of any solid particles.
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard 1D proton
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: Appropriate for observing the aromatic region (e.g., 0-14 ppm)
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 5-Nitrobenzimidazole powder directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Mode: Attenuated Total Reflectance (ATR)
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A background scan of the clean, empty ATR crystal should be collected before analyzing the sample.
Biological Activities and Signaling Pathways
5-Nitrobenzimidazole and its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.
Antihypertensive Activity: Angiotensin II Receptor Antagonism
Certain 5-nitrobenzimidazole derivatives act as potent antagonists of the Angiotensin II Type 1 (AT₁) receptor, a key regulator of blood pressure.[5] By blocking the binding of angiotensin II to the AT₁ receptor, these compounds inhibit downstream signaling pathways that lead to vasoconstriction and aldosterone secretion, thereby lowering blood pressure.
Caption: Angiotensin II receptor antagonism by a 5-nitrobenzimidazole derivative.
Anticancer Activity: EGFR/HER2 Inhibition and DR5 Upregulation
Some benzimidazole derivatives have demonstrated potent anticancer activity, particularly in breast cancer, through a multi-targeted mechanism. They can inhibit the tyrosine kinase activity of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in cancer cells. This inhibition blocks downstream pro-survival signaling pathways like PI3K/Akt and MEK/Erk.[1] Additionally, these compounds can upregulate the expression of Death Receptor 5 (DR5) through the JNK signaling pathway, sensitizing cancer cells to apoptosis.[1]
Caption: Anticancer mechanism of a benzimidazole derivative.
Antimicrobial Activity: Reductive Activation and DNA Damage
The antimicrobial activity of 5-nitroimidazoles is attributed to the reductive activation of the nitro group under anaerobic or hypoxic conditions, which are characteristic of many pathogenic microorganisms. This reduction generates reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to cell death.
Caption: Antimicrobial mechanism of 5-Nitrobenzimidazole.
Conclusion
5-Nitrobenzimidazole is a compound of significant interest in the field of medicinal chemistry due to its structural versatility and broad spectrum of biological activities. The synthetic and analytical protocols provided in this guide offer a practical framework for researchers working with this important molecule. The elucidation of its mechanisms of action as an antihypertensive, anticancer, and antimicrobial agent through the provided signaling pathway diagrams highlights its potential for the development of novel therapeutics. Further research into the structure-activity relationships of 5-nitrobenzimidazole derivatives will undoubtedly lead to the discovery of new and more potent drug candidates.
References
- 1. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis routes of 4-Nitro-o-phenylenediamine [benchchem.com]
- 5. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
